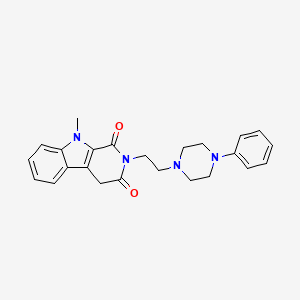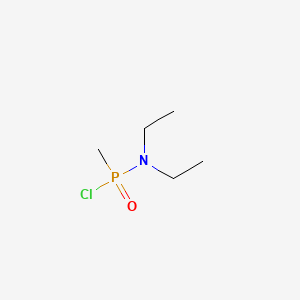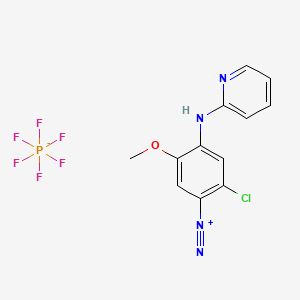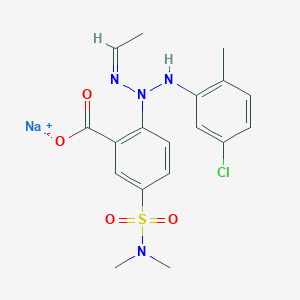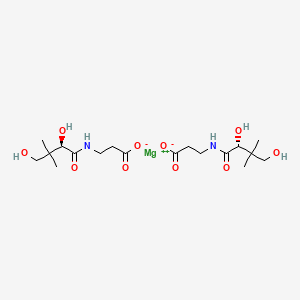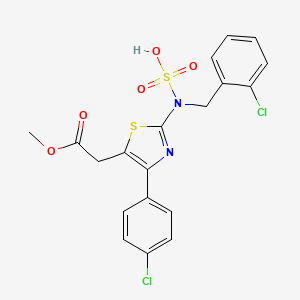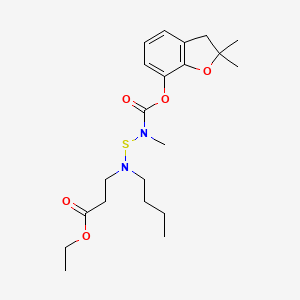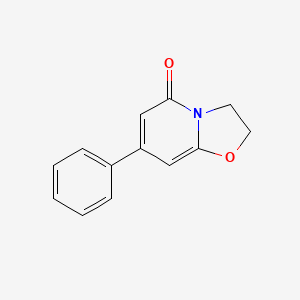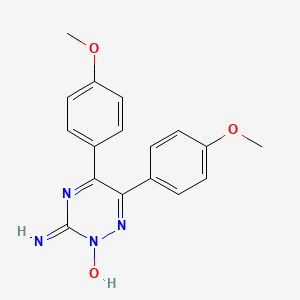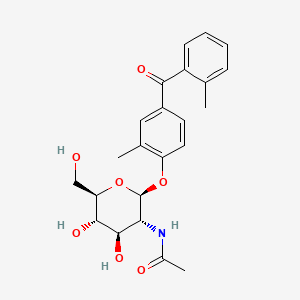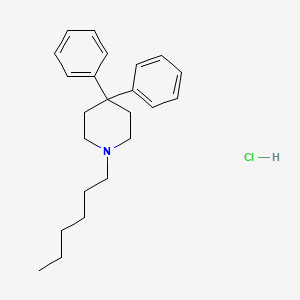
2-Methyldodecane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldodecane-4,6-dione is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.32846 It is a dione, meaning it contains two ketone groups, specifically at the 4th and 6th positions of the dodecane chain
Métodos De Preparación
The synthesis of 2-Methyldodecane-4,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-methyl-1,3-dioxolane, followed by hydrolysis to yield the desired dione . Industrial production methods may involve the use of catalytic processes to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis.
Análisis De Reacciones Químicas
2-Methyldodecane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dione can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyldodecane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyldodecane-4,6-dione exerts its effects involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparación Con Compuestos Similares
2-Methyldodecane-4,6-dione can be compared with other similar compounds, such as:
2-Methyl-4,6-dodecanedione: A closely related compound with similar chemical properties.
2-Methyl-1,4-naphthoquinone: Another dione with different structural features and applications.
Propiedades
Número CAS |
94231-93-3 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-methyldodecane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3 |
Clave InChI |
PHVJAYGOLQGSCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


